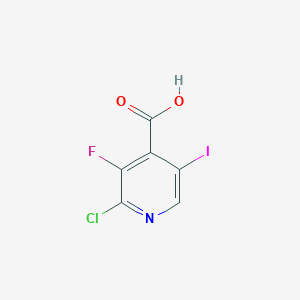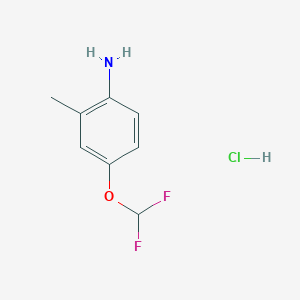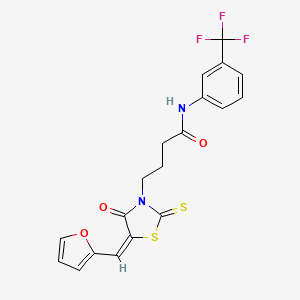
Ácido 4-(3-Nitro-bencilideno)-1,2,3,4-tetrahidro-acridina-9-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-Nitro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid” is a complex organic molecule. It contains an acridine ring, which is a tricyclic compound (consisting of two benzene rings joined by a pyridine ring). It also has a carboxylic acid group (-COOH) attached at the 9th position of the acridine ring. The benzylidene group attached at the 4th position of the acridine ring contains a nitro group (-NO2) at the 3rd position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar acridine ring system, the sp2 hybridized benzylidene group, and the nitro group. The presence of the nitro group would introduce significant electron-withdrawing character, which could affect the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating acridine ring. The carboxylic acid group could undergo typical acid-base reactions, and the nitro group could potentially be reduced to an amino group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of the polar carboxylic acid and nitro groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Actividad Antibacteriana y Antifúngica
La síntesis de derivados del ácido 4-(3-Nitro-bencilideno)-1,2,3,4-tetrahidro-acridina-9-carboxílico se ha investigado por su potencial como agentes antibacterianos y antifúngicos . Estos compuestos se prepararon condensando 4-nitrobenzoylglicina o benzoylglicina con aldehídos aromáticos. Los investigadores evaluaron su eficacia contra cepas bacterianas y fúngicas. Se necesitan más estudios para explorar su mecanismo de acción y optimizar su actividad.
Propiedades Antioxidantes
Se han sintetizado y caracterizado bases de Schiff derivadas de 2-aminofenol y varios cloro y nitro-benzaldehídos. Estos compuestos se evaluaron para su potencial antioxidante . Investigar la actividad antioxidante de los derivados del ácido 4-(3-Nitro-bencilideno)-1,2,3,4-tetrahidro-acridina-9-carboxílico podría proporcionar información sobre sus capacidades de eliminación de radicales libres.
Propiedades Ópticas No Lineales
Ciertos derivados del ácido 4-(3-Nitro-bencilideno)-1,2,3,4-tetrahidro-acridina-9-carboxílico exhiben propiedades ópticas no lineales. Estas propiedades son cruciales para aplicaciones en dispositivos ópticos, como láseres y sensores. Los investigadores han estudiado sus espectros de absorción y fluorescencia, enfatizando su potencial en este campo .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(3-Nitro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid' involves the condensation of 3-nitrobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "3-nitrobenzaldehyde", "1,2,3,4-tetrahydroacridine-9-carboxylic acid", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzaldehyde (1.0 equiv) and 1,2,3,4-tetrahydroacridine-9-carboxylic acid (1.0 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as piperidine or pyridine to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the reaction is complete.", "Step 4: Allow the reaction mixture to cool to room temperature and then filter the solid product.", "Step 5: Wash the solid product with a suitable solvent such as ethanol or methanol to remove any impurities.", "Step 6: Dry the solid product under vacuum to obtain the desired compound '4-(3-Nitro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid'." ] } | |
Número CAS |
379255-82-0 |
Fórmula molecular |
C21H16N2O4 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C21H16N2O4/c24-21(25)19-16-8-1-2-10-18(16)22-20-14(6-4-9-17(19)20)11-13-5-3-7-15(12-13)23(26)27/h1-3,5,7-8,10-12H,4,6,9H2,(H,24,25) |
Clave InChI |
OBICDYRXQOLKBN-UHFFFAOYSA-N |
SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
SMILES canónico |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)
![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2516370.png)



![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/no-structure.png)
![Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II)](/img/structure/B2516377.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2516381.png)
![Diethyl [amino(propylamino)methylidene]propanedioate](/img/structure/B2516382.png)
![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2516383.png)

![(E)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine](/img/structure/B2516388.png)
![2-cyclopentyl-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2516389.png)

